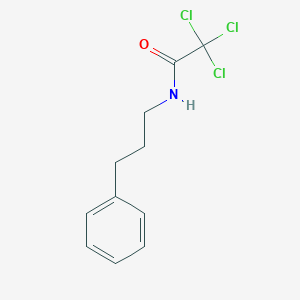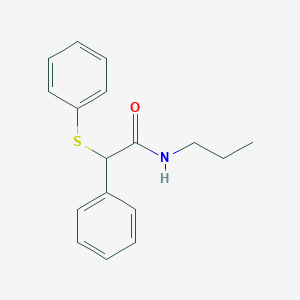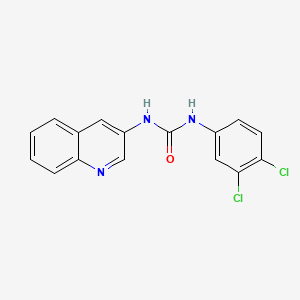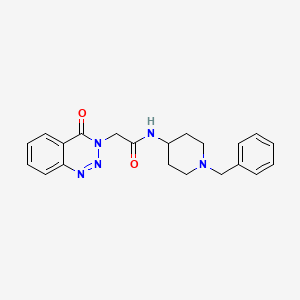
2,2,2-trichloro-N-(3-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2,2-trichloro-N-(3-phenylpropyl)acetamide” is an organic compound that contains an acetamide group (CONH2) and a phenylpropyl group attached to the nitrogen atom of the acetamide group. The acetamide part of the molecule also has three chlorine atoms attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of polar (amide) and nonpolar (phenylpropyl) regions, which could influence its physical and chemical properties. The presence of three chlorine atoms would also add significant weight to the molecule .Chemical Reactions Analysis
Amides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with organometallic reagents. The phenylpropyl group could also potentially undergo reactions typical of aromatic compounds and alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of polar and nonpolar regions could give it unique solubility properties. The chlorine atoms would likely make the compound relatively heavy and possibly quite reactive .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,2-trichloro-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO/c12-11(13,14)10(16)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOBOERFFVTHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline](/img/structure/B5022871.png)
![5-[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5022881.png)

![ethyl 2-{[(3-formyl-1H-indol-1-yl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5022894.png)
![ethyl 5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5022903.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5022906.png)
![methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5022912.png)
![ethyl 3-benzyl-7-methyl-5-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-1(5H)-carboxylate](/img/structure/B5022922.png)
![3-[(4-bromophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine](/img/structure/B5022929.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5022939.png)


![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5022964.png)
